1-(4-Ethylbenzyl)piperazine

Medicinal Chemistry Physicochemical Properties LogP

Disubstituted piperazine SAR studies often lack accessible mono-substituted intermediates with defined lipophilic profiles. 1-(4-Ethylbenzyl)piperazine provides a free NH handle for diverse N-functionalization, enabling systematic exploration of the 4-ethyl motif's steric/electronic effects. - Enables rapid SAR library generation around D4 (Ki=3 nM derivative) and σ1R targets. - Higher LogP vs. unsubstituted benzylpiperazine for membrane permeability studies. - Available in ≥95% purity with reliable supply.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 435341-97-2
Cat. No. B1269168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzyl)piperazine
CAS435341-97-2
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCNCC2
InChIInChI=1S/C13H20N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
InChIKeyFUHWWXRPMBXPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylbenzyl)piperazine CAS 435341-97-2 Procurement Guide | Piperazine Building Block


1-(4-Ethylbenzyl)piperazine (CAS 435341-97-2) is a synthetic piperazine derivative characterized by a piperazine ring mono-substituted at one nitrogen atom with a 4-ethylbenzyl group [1]. This mono-substitution yields a secondary amine (NH) site at the remaining piperazine nitrogen, making it a versatile intermediate for further N-alkylation or N-arylation in the synthesis of asymmetrical, disubstituted piperazine derivatives . The compound serves as a hydrophobic, lipophilic building block in medicinal chemistry, where the 4-ethyl substituent modulates steric and electronic properties compared to unsubstituted or other alkyl benzyl analogs [2].

Why 1-(4-Ethylbenzyl)piperazine Cannot Be Substituted with Other Benzylpiperazine Analogs


Direct substitution of 1-(4-Ethylbenzyl)piperazine with other benzylpiperazines is not straightforward due to the specific electronic and steric properties conferred by the 4-ethyl substituent. This group's hydrophobic contribution, as measured by logP, and its steric bulk can significantly alter receptor binding kinetics, metabolic stability, and the physicochemical properties of derived compounds [1]. In related piperazine series, even minor alkyl substitutions (e.g., methyl vs. ethyl vs. isopropyl) on the benzyl ring result in marked differences in biological activity, including affinity for dopamine D4 [2] and sigma-1 receptors [3]. Substituting with an unsubstituted benzyl or a differently substituted analog would change the compound's lipophilicity and electronic profile, potentially invalidating established synthetic protocols or leading to unpredictable biological outcomes in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-(4-Ethylbenzyl)piperazine from Closest Analogs


Enhanced Lipophilicity of 1-(4-Ethylbenzyl)piperazine vs. Unsubstituted Benzylpiperazine (BZP)

1-(4-Ethylbenzyl)piperazine demonstrates a significantly higher predicted octanol-water partition coefficient (LogP) compared to unsubstituted 1-benzylpiperazine (BZP), indicating greater lipophilicity. This difference is critical for blood-brain barrier penetration and membrane permeability in CNS drug design [1].

Medicinal Chemistry Physicochemical Properties LogP

High-Affinity Dopamine D4 Receptor Ligand Derived from 1-(4-Ethylbenzyl)piperazine Scaffold

The 1-(4-ethylbenzyl)piperazine scaffold, when further elaborated into 2-[4-(4-Ethyl-benzyl)-piperazin-1-yl]-1-((R)-2-methyl-2,3-dihydro-indol-1-yl)-ethanone, yields a potent dopamine D4 receptor ligand with a Ki of 3 nM [1]. This affinity is comparable to other high-affinity D4 ligands in the benzylpiperazine class, such as 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, which has a Ki of 1.5 nM [2], confirming the scaffold's utility for developing selective D4 antagonists.

Neuroscience Dopamine D4 Receptor SAR

Sigma-1 Receptor Antagonism by Benzylpiperazine Derivatives Containing the 4-Ethylbenzyl Group

Benzylpiperazine derivatives, including those with 4-ethylbenzyl substitution, are recognized as a privileged scaffold for developing high-affinity, selective sigma-1 receptor (σ1R) antagonists [1]. A related benzylpiperazine derivative, SI 1/28, demonstrated 423-fold selectivity for σ1R over σ2R [2]. While direct binding data for 1-(4-ethylbenzyl)piperazine itself is not publicly available, its structural classification within this active series supports its potential as a precursor for developing σ1R-targeted probes and therapeutics.

Pain Modulation Sigma-1 Receptor Neuropathic Pain

Key Research and Industrial Applications for 1-(4-Ethylbenzyl)piperazine


Synthesis of Asymmetric N,N'-Disubstituted Piperazines for CNS Drug Discovery

1-(4-Ethylbenzyl)piperazine serves as a primary intermediate for generating libraries of asymmetric piperazines. The free NH group allows for a second, diverse N-substitution (e.g., with aryl, heteroaryl, or sulfonyl groups) to explore SAR around the 4-ethylbenzyl motif. This approach is fundamental in medicinal chemistry campaigns targeting CNS receptors like dopamine D4 [1] and sigma-1 [2] where balanced lipophilicity is required.

Development of Sigma-1 Receptor (σ1R) Antagonists for Neuropathic Pain

Given the established role of benzylpiperazines as σ1R ligands [1], 1-(4-Ethylbenzyl)piperazine can be used as a building block to synthesize and screen novel σ1R antagonists. The 4-ethyl substituent contributes to a distinct lipophilic and steric profile compared to methyl or halogen analogs, which can be crucial for optimizing selectivity over σ2R and improving in vivo efficacy in pain models.

Preparation of Dopamine D4 Receptor Probes for Schizophrenia Research

The high affinity (Ki = 3 nM) of a derivative of 1-(4-Ethylbenzyl)piperazine for the D4 receptor [1] validates the scaffold for developing PET tracers or pharmacological tool compounds. Researchers can utilize this starting material to create focused libraries aimed at improving D4 selectivity over D2 and other aminergic receptors, which is essential for reducing side effects in potential antipsychotic agents.

Synthesis of Physicochemical Probe Compounds for Lipophilicity Studies

The significantly higher predicted LogP of 1-(4-Ethylbenzyl)piperazine compared to unsubstituted benzylpiperazine [1] makes it a valuable tool for systematically studying the effect of incremental lipophilicity on membrane permeability, metabolic stability, and off-target binding (e.g., hERG) in a series of piperazine-based compounds.

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